
5-Iodo-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-8-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-8-methoxyquinoline typically involves the iodination of 8-methoxyquinoline. One common method is the halogen-metal exchange reaction. For instance, starting from 5,7-diiodo-8-methoxyquinoline and using phenyl lithium (PhLi) in tetrahydrofuran (THF) at -75°C for 2.5 hours, followed by hydrolysis, yields a mixture of this compound and 8-methoxyquinoline .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-8-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the quinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.
Aplicaciones Científicas De Investigación
5-Iodo-8-methoxyquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-iodo-8-methoxyquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparación Con Compuestos Similares
8-Methoxyquinoline: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Fluoro-8-methoxyquinoline: Similar structure but with a fluorine atom instead of iodine, leading to different electronic properties and reactivity.
5,7-Diiodo-8-methoxyquinoline: Contains an additional iodine atom, which can further alter its chemical and biological properties.
Uniqueness: 5-Iodo-8-methoxyquinoline is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and potential biological activity. The iodine atom enhances its ability to participate in halogen bonding, while the methoxy group improves its solubility and membrane permeability.
Propiedades
Número CAS |
17012-46-3 |
|---|---|
Fórmula molecular |
C10H8INO |
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
5-iodo-8-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |
Clave InChI |
WBWZGNQIUVJWGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)I)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


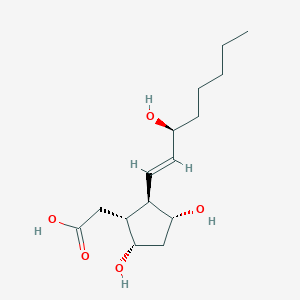
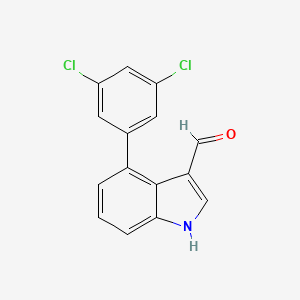

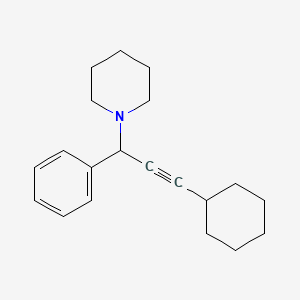
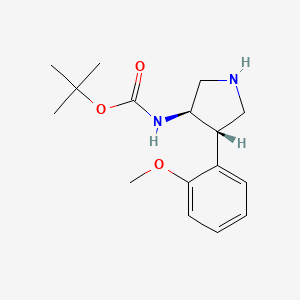

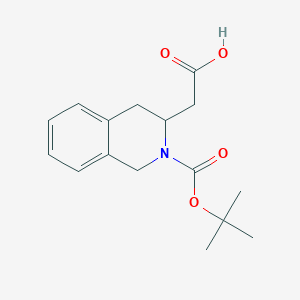
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid](/img/structure/B11839956.png)
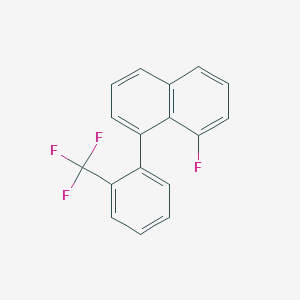

![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11839960.png)


